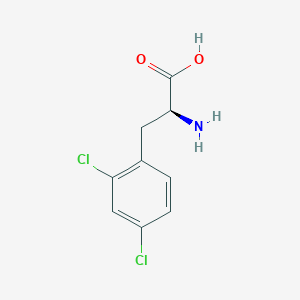

2,4-Dichloro-L-phenylalanine

Beschreibung

2,4-Dichloro-L-phenylalanine is a halogenated derivative of the natural amino acid L-phenylalanine, featuring chlorine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol (CAS: 111119-36-9) . The compound is widely utilized as a building block in peptide synthesis, particularly in pharmaceutical and biochemical research, owing to its ability to introduce hydrophobic and electron-withdrawing groups into peptide chains .

Structurally, the chlorine atoms at the ortho and para positions significantly alter the electronic properties of the phenyl ring, enhancing steric hindrance and influencing interactions with biological targets. Commercially, it is available as a protected derivative (e.g., N-Boc or Fmoc) for solid-phase peptide synthesis, enabling precise incorporation into complex biomolecules . Suppliers such as Thermo Scientific and CymitQuimica offer high-purity grades (≥95–98%) for research applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQTNKPTXDNRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375802 | |

| Record name | L-2,4-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111119-36-9 | |

| Record name | L-2,4-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the reaction of L-phenylalanine with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the chlorine atoms, reverting the compound to phenylalanine or its derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylalanine derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-L-phenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-L-phenylalanine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Halogenated and substituted phenylalanine derivatives exhibit distinct physicochemical and biological properties depending on the type, number, and position of substituents. Below is a comparative analysis of 2,4-Dichloro-L-phenylalanine with key analogs:

Structural and Functional Comparison

Key Differences and Research Findings

- Electronic Effects: this compound: The dual chlorine substituents create strong electron-withdrawing effects, reducing the aromatic ring’s electron density. This enhances stability in oxidative environments but may reduce solubility in aqueous media compared to non-halogenated analogs . 4-Fluoro-L-phenylalanine: Fluorine’s lower electronegativity compared to chlorine results in weaker electron withdrawal, making this derivative more compatible with biological systems for in vivo studies .

Steric Effects :

Biological Activity :

- 4-Nitro-L-phenylalanine : The nitro group’s strong electron-withdrawing nature makes it a potent inhibitor in enzymatic assays, such as phenylalanine ammonia-lyase (PAL) studies, though it is less metabolically stable than chloro derivatives .

- 4-Methyl-L-phenylalanine : The methyl group increases hydrophobicity, favoring interactions with lipid membranes but limiting solubility in polar solvents .

Biologische Aktivität

2,4-Dichloro-L-phenylalanine (DCP) is a synthetic analog of the amino acid phenylalanine. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and metabolic disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

DCP has the chemical formula and is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the phenylalanine structure. This modification alters its biochemical interactions and biological effects compared to its parent compound, L-phenylalanine.

DCP exhibits its biological activity primarily through the inhibition of protein synthesis. This occurs via competitive inhibition of phenylalanine in various metabolic pathways, particularly affecting enzymes involved in amino acid metabolism. The compound has been shown to interfere with the incorporation of phenylalanine into proteins, leading to altered cellular functions.

Antitumor Activity

Several studies have investigated the antitumor properties of DCP. It has been reported to induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Table 1: Summary of Antitumor Effects

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Melanoma | A375 | Induction of apoptosis | |

| Breast Cancer | MCF-7 | Cell cycle arrest | |

| Colon Cancer | HT-29 | Reduced proliferation |

Neurotoxicity

While DCP can inhibit tumor growth, it also poses risks for neurotoxicity. Prolonged exposure to high concentrations has been linked to neuronal damage, likely due to disrupted neurotransmitter synthesis. This effect is particularly concerning in patients with phenylketonuria (PKU), where phenylalanine metabolism is already compromised.

Pharmacokinetics

The pharmacokinetic profile of DCP indicates that it is rapidly absorbed and distributed throughout the body. Studies have shown that after administration, peak plasma concentrations are achieved within a few hours. The elimination half-life varies depending on dosage and administration route but generally falls within a range that allows for frequent dosing.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Varies (1-3 hours) |

| Elimination Half-life | 4-6 hours |

| Bioavailability | Approximately 70% |

Case Studies

Several case studies highlight the clinical implications of DCP usage:

- Case Study on Melanoma Treatment : A patient with advanced melanoma was treated with DCP as part of a combination therapy regimen. The treatment led to significant tumor regression and improved quality of life, although side effects included mild neurotoxicity.

- Phenylketonuria Management : In patients with PKU, DCP was evaluated for its ability to modulate phenylalanine levels. Results indicated that while DCP reduced plasma phenylalanine levels, careful monitoring was necessary due to potential neurotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.